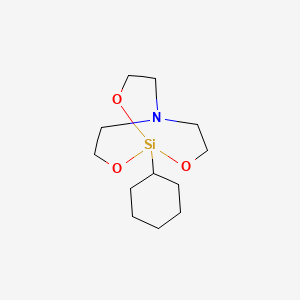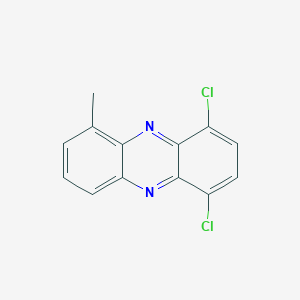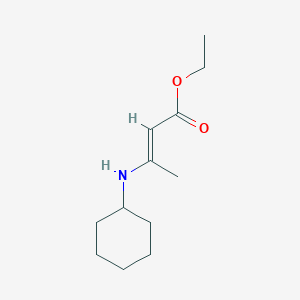
ethyl (E)-3-(cyclohexylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-cyclohexylamino-but-2-enoic acid ethyl ester typically involves the reaction of ethyl acetoacetate with cyclohexylamine. The reaction conditions include heating the mixture under reflux to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-cyclohexylamino-but-2-enoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-cyclohexylamino-but-2-enoic acid ethyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-cyclohexylamino-but-2-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, which can then participate in various biochemical reactions. The cyclohexylamino group may interact with enzymes or receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
3-cyclohexylamino-but-2-enoic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and fragrances.
The uniqueness of 3-cyclohexylamino-but-2-enoic acid ethyl ester lies in its specific structure, which combines the properties of an ester with the cyclohexylamino group, leading to distinct chemical and biological activities.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl (E)-3-(cyclohexylamino)but-2-enoate |
InChI |
InChI=1S/C12H21NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h9,11,13H,3-8H2,1-2H3/b10-9+ |
InChI Key |
PFMZXZYYDKQAOO-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1CCCCC1 |
Canonical SMILES |
CCOC(=O)C=C(C)NC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


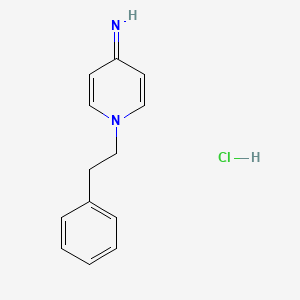
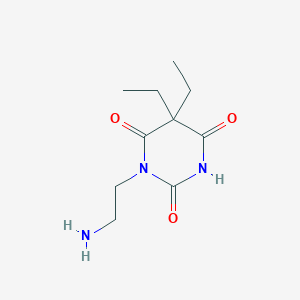

![n-[2-(4-Methoxybenzoyl)phenyl]acetamide](/img/structure/B14681338.png)

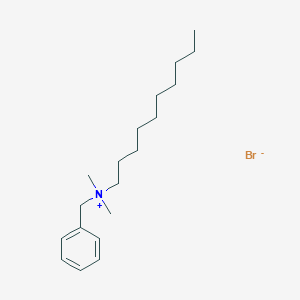
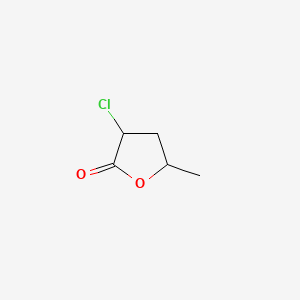
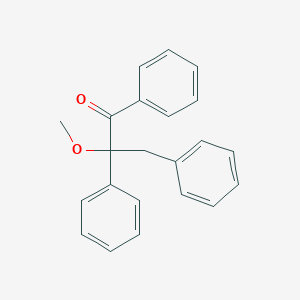
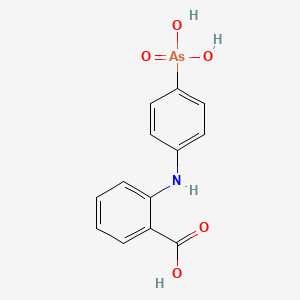
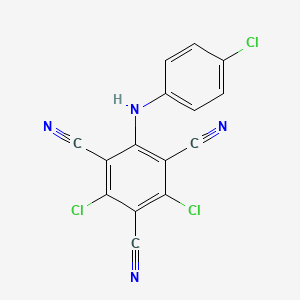
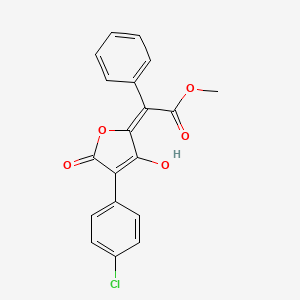
![Methyl [(tributylstannyl)sulfanyl]acetate](/img/structure/B14681377.png)
